BenchChemオンラインストアへようこそ!

6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid

Physicochemical profiling Acid-base properties Peptide coupling efficiency

6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid (CAS 1417743-24-8) is a conformationally constrained spirocyclic amino acid derivative featuring a Boc-protected piperidine ring fused to a cyclopropane spiro-junction. With molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry, particularly for the construction of peptidomimetics and spirocyclic drug scaffolds.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 1417743-24-8
Cat. No. B2986480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid
CAS1417743-24-8
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyPJVQCWIKEOHTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid (CAS 1417743-24-8): Procurement-Grade Spirocyclic Boc-Amino Acid Building Block


6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid (CAS 1417743-24-8) is a conformationally constrained spirocyclic amino acid derivative featuring a Boc-protected piperidine ring fused to a cyclopropane spiro-junction. With molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry, particularly for the construction of peptidomimetics and spirocyclic drug scaffolds . The 5-carboxylic acid regioisomer places the carboxy group in a 1,3-relationship with the ring nitrogen, conferring distinct acid-base properties and steric constraints compared to its 1-carboxylic acid counterpart (CAS 871727-05-8) . Commercially available at typical purities of 95–97% with batch-specific QC documentation (NMR, HPLC, GC) , the racemic form provides a cost-effective entry point for early-stage medicinal chemistry, while the enantiopure (S)- and (R)-enantiomers (CAS 1262396-32-6 and 1799811-92-9) are reserved for advanced lead optimization where stereochemical purity controls target engagement and downstream pharmacokinetics .

Why 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid Cannot Be Replaced by In-Class Analogs Without Data-Driven Justification


Spirocyclic Boc-amino acid building blocks sharing the azaspiro[2.5]octane core are not interchangeable, because subtle variations in carboxylic acid position (5- vs. 1-substitution) and stereochemistry (racemic vs. enantiopure) impose measurable differences in acid-base behavior, lipophilicity, and synthetic utility that directly impact downstream compound quality and biological activity. For instance, the 5-carboxylic acid regioisomer exhibits a predicted pKa of 4.04, approximately 0.67 log units lower than the 4.71 predicted for the 1-carboxylic acid analog , while its logP of 1.51 versus 1.40 for the 1-isomer indicates modestly higher lipophilicity [1]. Furthermore, the racemic form (CAS 1417743-24-8) is suited for hit-finding and initial SAR exploration, whereas the enantiopure (R)-enantiomer is specifically required as a key intermediate (SM1) in the patented manufacturing process of CR-6086 sodium, an orexin receptor-targeted therapeutic candidate [2]. Substituting one regioisomer or stereoisomer for another without quantitative justification risks altered reactivity, off-target amide geometry, and failed biological reproducibility—factors that make rigorous, comparator-based evidence essential for procurement decisions.

Quantitative Differentiation Evidence for 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid (CAS 1417743-24-8) Against Closest Analogs


Regioisomeric pKa Shift: 5-Carboxylic Acid Isomer Is 0.67 pKa Units More Acidic Than the 1-Carboxylic Acid Analog

The 5-carboxylic acid regioisomer of the target compound has a predicted aqueous pKa of 4.04±0.20, compared to 4.71±0.20 for the 1-carboxylic acid isomer (CAS 871727-05-8) . This difference of 0.67 log units (approximately 4.7-fold higher acidity) arises from the proximal electron-withdrawing effect of the Boc-protected nitrogen when the carboxy group is placed at the 5-position in a 1,3-relationship, versus the more remote spatial arrangement in the 1-isomer. The lower pKa favors deprotonation at physiological pH and can alter amide coupling kinetics, solubility in aqueous buffer, and salt formation behavior .

Physicochemical profiling Acid-base properties Peptide coupling efficiency

Regioisomeric Lipophilicity Difference: 5-Carboxylic Acid Isomer Is More Lipophilic (logP 1.51 vs. 1.40) Than the 1-Carboxylic Acid Analog

The (S)-enantiomer of the 5-carboxylic acid regioisomer exhibits a measured/predicted logP of 1.51, whereas the 1-carboxylic acid regioisomer (CAS 871727-05-8) has a computed XLogP3-AA of 1.40 [1]. The ΔlogP of 0.11 units, while modest, reflects the different spatial orientation of the polar carboxy group relative to the lipophilic tert-butyl carbamate, and is consistent with the 5-isomer placing the carboxylic acid in a less solvent-exposed position. In drug discovery, even small lipophilicity shifts can influence passive membrane permeability and non-specific protein binding [1].

Lipophilicity logP Membrane permeability

Stereochemical Purity as a Determinant of Synthetic Utility: Racemic Form Enables Hit-Finding; Enantiopure (R)-Enantiomer Is the Required Intermediate for Orexin Receptor Drug Candidate CR-6086

The target compound CAS 1417743-24-8 is the racemic mixture, supplied at ≥95% purity with batch-specific QC documentation . In contrast, the enantiopure (R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid (CAS 1799811-92-9) is explicitly designated as the key intermediate SM1 in the patented manufacturing process of CR-6086 sodium, a clinical-stage orexin receptor modulator [1]. The (S)-enantiomer (CAS 1262396-32-6) is used for preparing azaspiro amino derivatives that act as orexin 1 receptor antagonists . This stereochemical divergence means that the racemate is appropriate for early-stage screening where stereochemistry is not yet resolved, while the enantiopure forms are obligatory for late-stage lead optimization and GMP manufacturing to ensure target selectivity and regulatory compliance [1].

Stereochemical purity Orexin receptor antagonist Process chemistry

Conformational Rigidity of Azaspiro[2.5]octane Core Provides Entropic Advantage in Binding vs. Flexible Piperidine Analogs

The azaspiro[2.5]octane scaffold introduces significant ring strain due to the cyclopropane's 60° bond angles, which locks the piperidine ring into a restricted conformational space. This rigidity reduces the entropic penalty upon target binding compared to flexible piperidine-2-carboxylic acid or piperidine-3-carboxylic acid analogs, which can adopt multiple low-energy conformers [1]. While no direct binding data for the Boc-protected building block itself are available, the downstream amide derivatives of the 5-azaspiro[2.5]octane-5-carboxylic acid scaffold have yielded potent orexin receptor antagonists with Ki values as low as 5–48 nM against OX2R and OX1R in radioligand displacement assays when the azaspiro core is deployed in optimized compounds [2][3]. These potencies are consistent with the expected conformational pre-organization benefit conferred by the spirocyclic constraint.

Conformational constraint Entropic penalty Binding affinity

Optimal Procurement Scenarios for 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid (CAS 1417743-24-8) Based on Quantitative Evidence


Early-Stage Medicinal Chemistry Hit-Finding and SAR Exploration

The racemic form (CAS 1417743-24-8) is the cost-effective choice for generating diverse amide libraries and performing initial structure-activity relationship (SAR) studies. Its lower pKa (4.04 vs. 4.71 for the 1-isomer) and slightly higher logP (1.51 vs. 1.40) favor rapid amide coupling under standard HATU/DIPEA conditions and acceptable permeability in cellular assays . Researchers can use the racemate to identify hit compounds without committing to expensive enantiopure material; once a lead series is identified, the appropriate enantiomer can be procured for further optimization .

Synthesis of Orexin Receptor Antagonist Lead Candidates

When targeting orexin 1 or orexin 2 receptors, the (S)-enantiomer (CAS 1262396-32-6) is explicitly documented as a precursor for azaspiro amino derivatives with OX1 antagonist activity, while the (R)-enantiomer (CAS 1799811-92-9) is the patented intermediate for CR-6086 sodium . Procurement of the racemate 1417743-24-8 is only suitable for initial screening; progression to enantiopure material is mandatory to reproduce published potency values (Ki = 5–48 nM) and to comply with process patents .

Peptidomimetic Design Requiring a Conformationally Constrained Proline or Pipecolic Acid Surrogate

The azaspiro[2.5]octane core locks the piperidine ring into a single low-energy conformation, eliminating the entropic penalty associated with flexible proline or pipecolic acid analogs . This makes the 5-carboxylic acid regioisomer a preferred scaffold for designing constrained peptide mimetics with enhanced target binding affinity and metabolic stability. The Boc protecting group is orthogonal to Fmoc solid-phase peptide synthesis (SPPS) strategies, enabling sequential deprotection and on-resin diversification .

Process Chemistry and Scale-Up of Drug Candidates Containing the 5-Azaspiro[2.5]octane Scaffold

For kilogram-scale synthesis of drug substances such as CR-6086 sodium, the (R)-enantiomer SM1 is specified in the patent-protected route . The racemic form may be used for route scouting and optimization of reaction conditions (temperature, solvent, catalyst loading) before switching to the costly enantiopure intermediate for validation batches. The 5-carboxylic acid regioisomer's pKa and solubility profiles inform the choice of solvent systems for extraction and crystallization during scale-up .

Quote Request

Request a Quote for 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.